molecular formula C7H14BrNO B8793848 3-Bromo-n,n-diethylpropanamide CAS No. 5437-82-1

3-Bromo-n,n-diethylpropanamide

Cat. No. B8793848
M. Wt: 208.10 g/mol
InChI Key: MLJKRCKEPBMCIG-UHFFFAOYSA-N
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Patent
US09328067B2

Procedure details

A mixture of 3-bromopropanoyl chloride (1.0 g, 5.8 mmol) and diethylamine (1.9 g, 26 mmol) in THF (20 ml) was stirred at 0° C. for 30 min, the resulting white solid was filtered and the filtrate was concentrated to give a crude oil which was used in the next reaction without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][C:4](Cl)=[O:5].[CH2:7]([NH:9][CH2:10][CH3:11])[CH3:8]>C1COCC1>[Br:1][CH2:2][CH2:3][C:4]([N:9]([CH2:10][CH3:11])[CH2:7][CH3:8])=[O:5]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrCCC(=O)Cl
Name
Quantity
1.9 g
Type
reactant
Smiles
C(C)NCC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting white solid was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude oil which
CUSTOM
Type
CUSTOM
Details
was used in the next reaction without further purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrCCC(=O)N(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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